molecular formula C15H11FN2O B15087319 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol

Cat. No.: B15087319
M. Wt: 254.26 g/mol
InChI Key: JKQVEZKIZAQCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol typically involves the reaction of hydrazine derivatives with α, β-unsaturated ketones. One common method is the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyrazole ring. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydropyrazoles, and pyrazole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The fluorophenyl group enhances its binding affinity to target proteins, thereby increasing its potency. The compound may also interfere with cellular pathways, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and phenyl groups enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazol-4-ol

InChI

InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H

InChI Key

JKQVEZKIZAQCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.